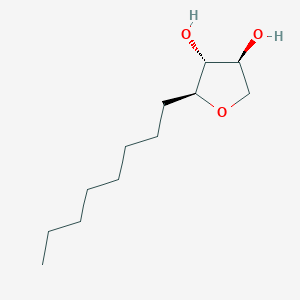
Oxazole, 4,5-diphenyl-2-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4,5-diphenyl-2-piperidino- is a heterocyclic compound that contains an oxazole ring substituted with two phenyl groups and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-diphenyl-2-piperidino- typically involves the cyclization of appropriate precursors. One common method is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . This method is known for its mild reaction conditions and high yield of the desired oxazole product.
Industrial Production Methods
Industrial production of Oxazole, 4,5-diphenyl-2-piperidino- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4,5-diphenyl-2-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield aryl-substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
Oxazole, 4,5-diphenyl-2-piperidino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of Oxazole, 4,5-diphenyl-2-piperidino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 2,5-Diphenyloxazole
- 4,5-Diphenyl-2-oxazolepropionic acid (oxaprozin)
Uniqueness
Oxazole, 4,5-diphenyl-2-piperidino- is unique due to the presence of the piperidine moiety, which can enhance its biological activity and pharmacokinetic properties compared to other oxazole derivatives .
Propiedades
Número CAS |
20503-73-5 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(21-18)22-14-8-3-9-15-22/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clave InChI |
NAVVOYFFGOHKJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)



![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)




![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)




